5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
5-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole dione core. Its structure includes three distinct aromatic substituents:
- A 3-chlorophenyl group at position 5, contributing halogenated hydrophobicity.
- A 2,4-dimethoxyphenyl group at position 3, introducing electron-donating methoxy groups that modulate electronic properties.
This compound’s stereochemical complexity arises from the hexahydro-pyrrolo-oxazole scaffold, which adopts a puckered conformation influenced by substituent interactions .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-18-11-12-19(20(14-18)32-2)22-21-23(33-28(22)16-8-4-3-5-9-16)25(30)27(24(21)29)17-10-6-7-15(26)13-17/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDFGGAIVCOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[3,4-d][1,2]oxazole core with multiple substituents that may influence its biological activity. The presence of chlorophenyl and dimethoxyphenyl groups suggests potential interactions with various biological targets.
Studies indicate that compounds with similar structures can exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the oxazole family have demonstrated cytotoxic effects against various cancer cell lines.
- Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune responses, potentially acting as immunosuppressants or immune enhancers depending on their structure and substituents .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes key biological activities reported for compounds structurally related to the target compound:
Case Studies
- Antitumor Efficacy : A study involving a series of isoxazole derivatives showed that certain modifications led to increased cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity .
- Immunomodulation : Research has indicated that similar compounds can inhibit the humoral immune response in vitro while stimulating specific immune pathways in vivo. This dual action suggests potential therapeutic uses in autoimmune conditions or transplant medicine .
- Antimicrobial Testing : In a comparative study, derivatives were tested for their antimicrobial properties against various pathogens. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as new antibacterial agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The characterization of the synthesized compounds is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compounds produced .
Anticancer Properties
Research indicates that compounds within this chemical class exhibit significant anticancer activities. For instance, derivatives of pyrrolo[3,4-d][1,2]oxazole have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. It has been evaluated for its effectiveness against a range of bacterial strains, revealing activity particularly against gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HCT116 and MCF7 cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Bacillus cereus with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases. |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogen Positioning : Chlorine at the 3-position (target compound) vs. 2- or 4-positions () may alter steric hindrance and electronic distribution, impacting target binding .
- Heterocyclic Variations : Thienyl () and furyl () groups introduce sulfur or oxygen heteroatoms, affecting solubility and redox activity .
Structural and Conformational Analysis
- Ring Puckering: The hexahydro-pyrrolo-oxazole core adopts non-planar conformations, as described by Cremer-Pople puckering coordinates .
- Crystallography Tools : Structures of analogs were resolved using SHELX () and ORTEP (), highlighting the importance of X-ray diffraction in elucidating stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
